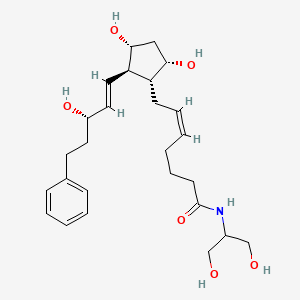

17-phenyl trinor Prostaglandin F2alpha serinol amide

描述

17-Phenyl trinor Prostaglandin F2alpha serinol amide is a synthetic analog of prostaglandin F2alpha, a naturally occurring prostaglandin involved in various physiological processes. This compound is known for its stability and activity-enhancing 17-phenyl substitution, making it a valuable tool in scientific research .

作用机制

Target of Action

The primary target of 17-phenyl trinor Prostaglandin F2alpha serinol amide is the central cannabinoid (CB1) receptor . The CB1 receptor is a key component of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including mood, appetite, pain-sensation, and memory.

Mode of Action

This compound acts as an agonist at the CB1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. This compound, being an agonist, binds to the CB1 receptor and activates it, leading to a series of reactions in the cell.

Biochemical Pathways

The compound is involved in the cyclooxygenase pathway . It is a stable analog of PGF2α 2-glyceryl ester, which can be metabolized by COX-2 to form prostaglandin (PG) 2-glyceryl esters . These 2-glyceryl esters rapidly equilibrate to form mixtures favoring the more stable 1-glyceryl ester .

Pharmacokinetics

The compound is soluble in dmf, dmso, and ethanol, which suggests it may have good bioavailability .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 17-phenyl trinor Prostaglandin F2alpha serinol amide involves multiple steps, starting from the base structure of prostaglandin F2alphaThe reaction conditions typically involve the use of organic solvents such as ethanol, DMF, and DMSO, with careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required purity levels. The compound is often formulated as a solution in ethanol for ease of use and storage .

化学反应分析

Types of Reactions: 17-Phenyl trinor Prostaglandin F2alpha serinol amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups, altering the compound’s reactivity.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific atoms or groups within the molecule

Major Products Formed:

科学研究应用

17-Phenyl trinor Prostaglandin F2alpha serinol amide has a wide range of applications in scientific research:

Chemistry: Used as a stable analog for studying the properties and reactions of prostaglandins.

Biology: Investigated for its role in cellular signaling pathways and its effects on various biological processes.

Medicine: Explored for potential therapeutic applications, particularly in modulating intraocular pressure and other physiological functions.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry

相似化合物的比较

Prostaglandin F2alpha: The natural counterpart with similar biological activity but less stability.

Bimatoprost: Another synthetic analog with different substitutions, used primarily in ophthalmology.

17-Phenyl trinor Prostaglandin F2alpha cyclohexyl amide: A similar compound with a cyclohexyl modification, offering different pharmacological properties

Uniqueness: 17-Phenyl trinor Prostaglandin F2alpha serinol amide stands out due to its stability and the activity-enhancing 17-phenyl substitution. These features make it a valuable tool in research and potential therapeutic applications, offering advantages over other similar compounds .

生物活性

17-phenyl trinor prostaglandin F2α serinol amide (also known as Bimatoprost serinol amide) is a synthetic analog of prostaglandin F2α (PGF2α) that has garnered attention due to its potential therapeutic applications, particularly in ophthalmology and reproductive biology. This article delves into the biological activity of this compound, examining its mechanisms, potency, and relevant studies.

- Chemical Formula : C26H39NO6

- Molecular Weight : 461.6 g/mol

- Solubility : Soluble in organic solvents like ethanol and DMSO; aqueous solubility is approximately 0.5 mg/ml in PBS at pH 7.2 .

17-phenyl trinor PGF2α serinol amide primarily exerts its biological effects through the activation of the FP receptor, a G protein-coupled receptor (GPCR) that mediates various physiological responses, including:

- Smooth Muscle Contraction : The compound promotes contraction in smooth muscle tissues, which is critical in processes such as luteolysis and intraocular pressure regulation .

- Calcium Mobilization : Analogous compounds have been shown to mobilize intracellular calcium levels, which is essential for various cellular functions including muscle contraction and neurotransmitter release .

Comparative Potency

Research indicates that 17-phenyl trinor PGF2α serinol amide exhibits significant potency compared to its parent compound PGF2α. In various assays:

- Luteolytic Activity : In hamster antifertility assays, this compound demonstrated approximately 90 times the potency of PGF2α in inducing luteolysis .

- Blood Pressure Effects : It has been noted that the pressor potency of this analog is about five times greater than that of PGF2α, suggesting enhanced vasoconstrictive properties .

Case Studies

- Intraocular Pressure Reduction : Bimatoprost (the active form of 17-phenyl trinor PGF2α serinol amide) has been clinically used to reduce intraocular pressure in conditions like glaucoma. Its effectiveness stems from its ability to enhance aqueous humor outflow through trabecular meshwork and uveoscleral pathways .

- Reproductive Health : The compound's role in synchronizing estrous cycles in livestock has been documented, indicating its potential use in veterinary medicine for reproductive management .

Research Findings

A variety of studies have explored the biological activities associated with 17-phenyl trinor prostaglandins:

属性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39NO6/c28-17-20(18-29)27-26(33)11-7-2-1-6-10-22-23(25(32)16-24(22)31)15-14-21(30)13-12-19-8-4-3-5-9-19/h1,3-6,8-9,14-15,20-25,28-32H,2,7,10-13,16-18H2,(H,27,33)/b6-1-,15-14+/t21-,22+,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGNKSXLEDAGFC-LSLURRSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)NC(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)NC(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。